molecular formula C14H18O5 B1325983 Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate CAS No. 858445-94-0

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate

Cat. No. B1325983
M. Wt: 266.29 g/mol
InChI Key: PXJHBSCNBIPZSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound structurally similar to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, has been synthesized and is an intermediate in the development of the antiobesity agent rimonabant. This showcases the potential of ethyl 4-oxobutyrate derivatives in pharmaceutical synthesis (Hao Zhi-hui, 2007).
  • Ethyl 4-oxobutyrate-2-14 C was used in a study to trace the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, demonstrating the compound's role in food chemistry and biosynthesis studies (G. Fagan et al., 1981).

Chemical Characterization and Analysis

  • Research on ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) at a palladium black catalyst revealed that these compounds, including ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, are primarily converted to ethyl 4-R-2-hydroxy-4-oxobutyrates. This finding is significant for understanding the chemical properties and reactions of these compounds (V. Slavinska et al., 2006).
  • Ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, a compound related to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, was synthesized and characterized using various NMR techniques, underscoring the importance of these compounds in advanced NMR studies (Li Bao-lin, 2007).

Potential Therapeutic Applications

  • Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound similar to Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, was studied for its pharmacological properties as a disease-modifying antirheumatic drug (DMARD), indicating potential therapeutic applications (A. Baba et al., 1998).

Future Directions

The future directions for “Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-7-12(15)11-6-5-10(17-2)9-13(11)18-3/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHBSCNBIPZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645811
Record name Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate

CAS RN

858445-94-0
Record name Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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